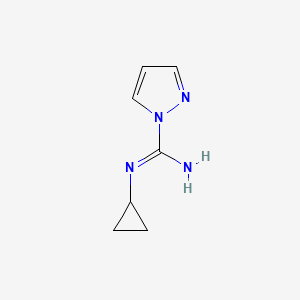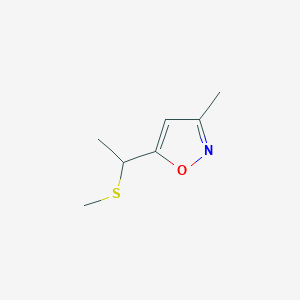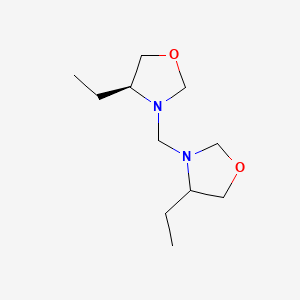![molecular formula C9H8N2O2 B12872220 1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
1h-Pyrrolo[3,2-b]pyridine-7-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like halogens or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
Applications De Recherche Scientifique
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer agents targeting specific signaling pathways.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which affects its reactivity and interaction with biological targets.
1H-Pyrazolo[3,4-b]pyridine: A compound with a fused pyrazole and pyridine ring system, exhibiting unique pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the ability to undergo diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8N2O2 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-7-2-4-11-9(6)7/h1-4,11H,5H2,(H,12,13) |
Clé InChI |
AWZCUFIMAUJFBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C=CN=C21)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


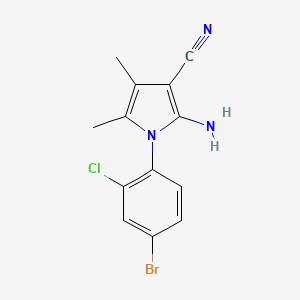
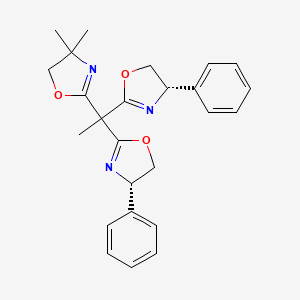

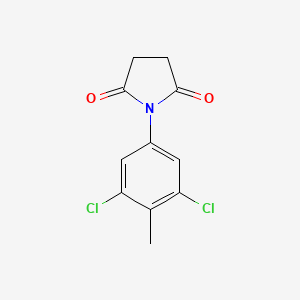
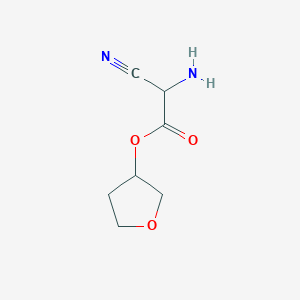
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
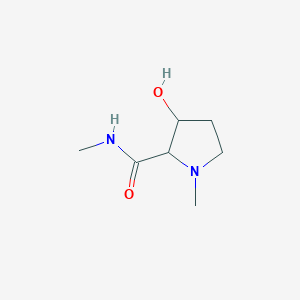
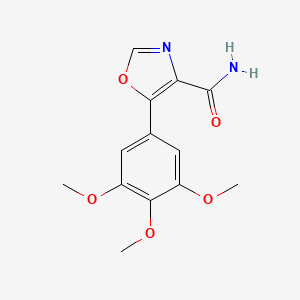
![1-[4-amino-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12872201.png)
![2-Ethyl-2-hydroxy-8-methoxy-2H-cyclohepta[b]furan-7(3H)-one](/img/structure/B12872204.png)
